molecular formula C16H23BrN2O B12267718 1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide

1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B12267718
M. Wt: 339.27 g/mol
InChI Key: YOQDTACHOKHXHC-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyrrolidine ring substituted with a bromophenylmethyl group and a tert-butyl group

Preparation Methods

The synthesis of 1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with tert-butylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide include other carboxamides and pyrrolidine derivatives. These compounds may share structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    1-[(2-chlorophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    N-tert-butylpyrrolidine-3-carboxamide: Lacks the bromophenyl group, resulting in different chemical behavior and applications.

Properties

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H23BrN2O/c1-16(2,3)18-15(20)13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)

InChI Key

YOQDTACHOKHXHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC=C2Br

Origin of Product

United States

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